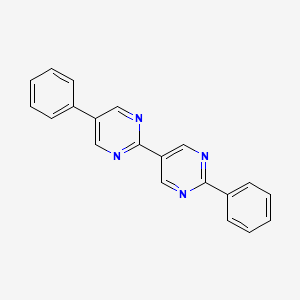

2',5-Diphenyl-2,5'-bipyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

122774-09-8 |

|---|---|

Molecular Formula |

C20H14N4 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

2-phenyl-5-(5-phenylpyrimidin-2-yl)pyrimidine |

InChI |

InChI=1S/C20H14N4/c1-3-7-15(8-4-1)17-11-21-20(22-12-17)18-13-23-19(24-14-18)16-9-5-2-6-10-16/h1-14H |

InChI Key |

APPJDYQWQTWKIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)C3=CN=C(N=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 2 ,5 Diphenyl 2,5 Bipyrimidine and Its Functionalized Analogs

The construction of the 2',5-Diphenyl-2,5'-bipyrimidine framework and its derivatives often relies on powerful cross-coupling reactions. These methods offer a versatile and efficient means to create the core bipyrimidine structure and introduce various functional groups.

Transition-metal catalyzed cross-coupling reactions are paramount in the synthesis of bipyridine and bipyrimidine derivatives. mdpi.com Among these, the Suzuki-Miyaura, Stille, and Negishi coupling reactions are the most prominent for their reliability and broad substrate scope. mdpi.com

The Suzuki-Miyaura coupling is a favored method for forming C(sp²)–C(sp²) bonds, essential for constructing the biaryl linkage in bipyrimidines. mdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. mdpi.comkochi-tech.ac.jp The advantages of this method include the commercial availability and stability of many boronic acids and their esters. mdpi.com For instance, the synthesis of 2,5-biaryl-3-hexylthiophene derivatives has been successfully achieved via Suzuki coupling, highlighting its applicability to heterocyclic systems. nih.gov

The Stille coupling reaction provides another robust route, utilizing organotin reagents. mdpi.comwikipedia.org This method is known for its high reactivity, sometimes succeeding where Suzuki couplings may not. mdpi.com A variety of functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines have been synthesized in high yields using Stille-type cross-coupling procedures. acs.org However, a significant drawback of the Stille coupling is the toxicity of the organostannane compounds. mdpi.com

The general mechanism for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. kochi-tech.ac.jpwikipedia.org

| Synthetic Method | Reactants | Catalyst/Reagents | Key Features | Ref. |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid (or ester) + Aryl/heteroaryl halide (or triflate) | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Mild reaction conditions, high functional group tolerance, non-toxic byproducts. | mdpi.comnih.gov |

| Stille Coupling | Organostannane + Aryl/heteroaryl halide (or triflate) | Palladium catalyst (e.g., PdCl₂(PPh₃)₂) | High reactivity, broad scope. | mdpi.comwikipedia.orgacs.org |

| Ullmann Coupling | Aryl/heteroaryl halide | Copper or Palladium catalyst | Useful for symmetrical bipyridine synthesis. | mdpi.com |

Functional Group Interconversions and Post Synthetic Modifications on the 2 ,5 Diphenyl 2,5 Bipyrimidine Framework

Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups onto a pre-existing molecular framework, thereby fine-tuning its properties. nih.govnih.gov This approach is particularly valuable for complex molecules like 2',5-Diphenyl-2,5'-bipyrimidine, where direct synthesis of a functionalized analog might be challenging.

PSM can be broadly categorized into covalent and coordinative modifications. nih.gov Covalent PSM involves the formation of new covalent bonds on the organic linkers of the molecule. nih.gov For example, ester groups initially incorporated into a bipyridine framework can be converted into hydroxymethyl or bromomethyl groups, which then serve as handles for further functionalization. acs.org The introduction of bromo groups, for instance, allows for subsequent coupling reactions to attach other moieties. ossila.com The bromination of 2,2'-bipyrimidine (B1330215) has been used to produce 5-bromo- and 5,5'-dibromo-2,2'-bipyrimidines, which are precursors for more complex structures. researchgate.netnih.govacs.org

Coordinative PSM involves the attachment of molecules to the metal-ligating sites of the framework. nih.gov While more common in the context of metal-organic frameworks (MOFs), the principle of utilizing the nitrogen atoms of the bipyrimidine core for coordination can be extended to the molecular level.

The ability to perform these modifications allows for the systematic variation of the electronic and steric properties of the this compound scaffold. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings can significantly alter the photophysical and electrochemical properties of the molecule.

Green Chemistry Approaches in Bipyrimidine Synthesis

Ligand Design Principles and Coordination Modes of Bipyrimidines

The design of bipyrimidine ligands is centered around their ability to act as effective chelating agents for metal ions. The two pyrimidine rings, connected by a C-C bond, provide a rigid framework with nitrogen atoms positioned for coordination.

Bipyrimidines, such as the parent 2,2'-bipyrimidine (B1330215), most commonly act as bidentate ligands, coordinating to a single metal center through one nitrogen atom from each pyrimidine ring. ontosight.ainih.gov This chelation forms a stable five-membered ring with the metal ion. The rigid, planar structure of the bipyrimidine core is conducive to this mode of binding. ontosight.ai

Beyond simple bidentate chelation, bipyrimidine ligands can also participate in more complex coordination schemes. They can act as bridging ligands, where each pyrimidine ring coordinates to a different metal center, thus linking metal ions to form polynuclear complexes or coordination polymers. acs.org This bridging capability is fundamental to the construction of extended three-dimensional structures. For instance, in certain cobalt(II) coordination polymers, 2,2'-bipyrimidine acts as a bis-bidentate bridging ligand, connecting cobalt centers to form chains and 3D networks. acs.org Furthermore, by incorporating additional donor atoms into the ligand scaffold, polydentate ligands can be created, allowing for the coordination of multiple metal ions or binding to a single metal ion in a multidentate fashion. nih.gov

The introduction of phenyl substituents onto the bipyrimidine framework, as in 2',5-Diphenyl-2,5'-bipyrimidine, significantly influences the ligand's coordination properties. These substituents exert both electronic and steric effects that can alter the geometry and stability of the resulting metal complexes.

Electronic Effects: Phenyl groups are generally considered to be electron-withdrawing through inductive effects, which can influence the electron density on the nitrogen donor atoms. This can affect the metal-ligand bond strength. The electronic properties of the ligand can be further tuned by introducing electron-donating or electron-withdrawing groups onto the phenyl rings themselves. acs.org

Steric Effects: The bulk of the phenyl groups imposes significant steric hindrance around the coordination sites. This steric pressure can influence the coordination geometry adopted by the metal complex, potentially forcing a distortion from ideal geometries (e.g., octahedral or tetrahedral). For example, bulky substituents on a ligand can lead to longer metal-ligand bond lengths and distorted bond angles. acs.org This steric clash can also affect the stability of the complex; while chelation generally increases stability (the chelate effect), excessive steric repulsion can counteract this, leading to less stable complexes compared to those with less bulky ligands. The steric demands of the ligand can also play a crucial role in determining the nuclearity of the complex, favoring the formation of mononuclear species where a polynuclear complex might form with a less hindered ligand.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties.

Bipyrimidine and its derivatives, including those with phenyl substituents, form complexes with a wide range of transition metals. wikipedia.orgtandfonline.comresearchgate.netnih.govsemanticscholar.orgiau.irnih.gov The synthesis generally involves mixing the ligand and a metal salt (e.g., chloride, nitrate (B79036), or acetate) in a solvent like ethanol, methanol, or acetonitrile, sometimes with gentle heating or refluxing. tandfonline.comiau.irresearchgate.netnih.gov

The characterization of these complexes relies on several methods:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N and other characteristic bands of the bipyrimidine ring. researchgate.netnih.gov

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which often include metal-to-ligand charge transfer (MLCT) bands that are characteristic of such complexes. wikipedia.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (like those of Zn(II)), NMR provides detailed structural information in solution.

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes (e.g., Co(II), Cu(II), Fe(II/III), Mn(II), Ni(II)), which gives insight into the electron configuration and spin state of the metal ion. acs.orgnih.govrsc.org

Below is a table summarizing representative research on transition metal complexes with bipyridine-type ligands, which serves as a proxy for the expected behavior of this compound.

| Metal Ion | Typical Coordination Geometry | Key Research Findings | References |

|---|---|---|---|

| Co(II) | Octahedral, Tetrahedral | Forms coordination polymers with bipyrimidine, exhibiting antiferromagnetic coupling. | acs.orgiau.ir |

| Cu(II) | Square Planar, Distorted Octahedral | Mixed ligand complexes with bipyridine show potent biological activity. ESR spectra are used to probe the geometry. | tandfonline.comresearchgate.netnih.gov |

| Fe(II/III) | Octahedral | [Fe(bipy)3]2+ is a classic example used in colorimetric analysis. Fe(II) complexes have been synthesized to mimic bleomycin, showing DNA binding and cleavage ability. | wikipedia.orgiau.irnih.gov |

| Mg(II) | Octahedral | Complexes with crown ether-substituted porphyrins have been studied for cation binding, showing negligible impact on electronic transitions but affecting redox potentials. | acs.org |

| Mn(II) | Five-coordinate, Octahedral | Chiral Mn(II) complexes with pinene-fused bipyridine have been synthesized and characterized, showing weak antiferromagnetic coupling in dinuclear species and catalytic activity. | rsc.org |

| Ni(II) | Octahedral | Mixed ligand complexes have been synthesized and characterized. Forms stable complexes that can be isolated and studied crystallographically. | tandfonline.comnih.gov |

| Pt(II) | Square Planar | Complexes with substituted bipyridines are widely studied for their photophysical properties and potential applications in OLEDs and as photosensitizers. | researchgate.net |

| Ru(II) | Octahedral | [Ru(bipy)3]2+ is a benchmark photosensitizer, extensively studied for its luminescent and electrochemical properties. | wikipedia.org |

| Zn(II) | Tetrahedral, Octahedral | Forms stable, often luminescent, complexes. Used in the synthesis of coordination polymers and as a diamagnetic analogue for studying ligand coordination. | tandfonline.comnih.gov |

While less common than transition metal complexes, bipyrimidine-type ligands can also coordinate to main group elements like tin. The synthesis of a tin(IV) complex would typically involve reacting this compound with a tin(IV) halide, such as SnCl4, in an anhydrous solvent.

Characterization of such complexes would involve:

IR and NMR (¹H, ¹³C, and ¹¹⁹Sn) spectroscopy: To confirm ligand coordination and elucidate the structure. For instance, in related tin(IV) complexes with 2-(2-pyridyl)benzimidazole, a distorted octahedral geometry was observed, with the ligand acting as a bidentate chelate. rsc.orgnih.gov

Mössbauer Spectroscopy: This technique is particularly useful for tin compounds, providing information about the oxidation state and coordination environment of the tin atom. rsc.org

X-ray Crystallography: To determine the precise solid-state structure. For example, the crystal structure of [SnBr4(2-(2-pyridyl)benzimidazole)] revealed a distorted octahedral geometry around the tin(IV) atom. rsc.org

| Element | Oxidation State | Typical Coordination Geometry | Key Research Findings | References |

|---|---|---|---|---|

| Tin (Sn) | IV | Octahedral | Forms stable, six-coordinate complexes with bidentate N-donor ligands. The geometry is often a distorted octahedron. | rsc.orgnih.gov |

This compound can also act as a ligand for lanthanide ions. The synthesis of lanthanide complexes often involves reacting the ligand with a lanthanide salt (e.g., nitrate or chloride) in a suitable solvent. A key feature of lanthanide complexes with organic ligands is the "antenna effect," where the ligand absorbs UV light and transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelength (luminescence). mdpi.commdpi.com

The larger ionic radii of lanthanide ions often lead to higher coordination numbers (typically 8, 9, or 10) compared to transition metals. Therefore, in addition to the bipyrimidine ligand, other ligands such as water, nitrate, or other solvent molecules are usually also coordinated to the metal center to satisfy its coordination sphere. mdpi.com

Characterization techniques include:

Luminescence Spectroscopy: To study the photophysical properties of the complexes, including excitation and emission spectra, quantum yields, and lifetimes. This is crucial for evaluating their potential in applications like lighting and sensing. mdpi.comresearchgate.net

IR Spectroscopy: To confirm the coordination of the ligand and other coordinating species like nitrate ions. mdpi.com

X-ray Crystallography: To determine the high-coordination-number structures typical of lanthanide complexes. scispace.compsu.edu

| Lanthanide Ion | Typical Coordination Number | Key Research Findings | References |

|---|---|---|---|

| Europium (Eu³⁺) | 8 or 9 | Forms highly luminescent complexes exhibiting characteristic red emission. The bipyridine ligand acts as an antenna to sensitize Eu³⁺ emission. | mdpi.comresearchgate.net |

| Terbium (Tb³⁺) | 8 or 9 | Forms complexes with characteristic green luminescence via the antenna effect. | mdpi.commdpi.com |

| Gadolinium (Gd³⁺) | 8 or 9 | Often used as a non-luminescent analogue to study the photophysics of the ligand itself. Also explored for applications in magnetic resonance imaging (MRI). | mdpi.com |

| Dysprosium (Dy³⁺) | 8 or 9 | Complexes can exhibit single-molecule magnet behavior and characteristic emission. | mdpi.comscispace.compsu.edu |

| Erbium (Er³⁺) | 8 or 9 | Complexes are studied for their near-infrared (NIR) emission. | mdpi.comscispace.compsu.edu |

This is the first part of a two-part response. The second part will be provided subsequently.

Structural Elucidation of Coordination Compounds

The definitive identification and detailed structural analysis of coordination compounds featuring this compound are accomplished through a combination of single-crystal X-ray diffraction for solid-state characterization and a suite of advanced spectroscopic techniques for analysis in solution.

Single Crystal X-ray Diffraction for Solid-State Structures and Geometry

For instance, the crystal structures of various coordination compounds reveal how the this compound ligand coordinates to metal ions. In many cases, the bipyrimidine moiety acts as a bidentate N,N'-chelating ligand, forming a stable five-membered ring with the metal ion. The phenyl substituents on the pyrimidine rings can influence the crystal packing through intermolecular interactions such as π-π stacking. nih.gov The detailed structural parameters obtained from X-ray diffraction are crucial for understanding the structure-property relationships of these complexes. iosrjournals.orgnih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca21 |

| a (Å) | 19.0002(15) |

| b (Å) | 6.0827(4) |

| c (Å) | 18.6173(14) |

| Z | 4 |

| R-value | 0.0425 |

Advanced Spectroscopic Characterization Techniques

¹H and ¹³C NMR spectroscopy are indispensable tools for characterizing the structure of this compound and its metal complexes in solution.

In the ¹H NMR spectrum of the free ligand, distinct signals for the aromatic protons of the pyrimidine and phenyl rings are observed. umich.eduresearchgate.net Upon coordination to a metal ion, significant changes in the chemical shifts of the pyrimidine protons are typically seen, providing evidence of complex formation. rsc.orgresearchgate.net The magnitude and direction of these shifts can offer insights into the electronic effects of the metal-ligand interaction. For diamagnetic complexes, the integration of the proton signals can confirm the stoichiometry of the ligand in the complex. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. chemicalbook.comacs.org The chemical shifts of the carbon atoms in the pyrimidine rings are particularly sensitive to coordination. beilstein-journals.orgresearchgate.net Downfield shifts of the carbon atoms adjacent to the coordinating nitrogen atoms are commonly observed upon complexation, consistent with the donation of electron density from the ligand to the metal.

| Proton | Free Ligand (ppm) | Metal Complex (ppm) |

|---|---|---|

| H-4' | ~8.9 | Shifted upon coordination |

| H-6' | ~8.7 | Shifted upon coordination |

| Phenyl-H | ~7.5-7.9 | Shifted upon coordination |

Infrared (IR) spectroscopy is a valuable technique for identifying the coordination of this compound to a metal center by observing changes in the vibrational frequencies of the ligand. The IR spectrum of the free ligand exhibits characteristic bands corresponding to C=N and C=C stretching vibrations of the pyrimidine rings, as well as aromatic C-H stretching and bending vibrations of the phenyl groups. nist.govresearchgate.net

Upon complexation, the C=N stretching vibration of the pyrimidine ring typically shifts to a higher frequency (wavenumber). This shift is attributed to the stiffening of the C=N bond upon coordination of the nitrogen atom to the metal, which alters the bond's vibrational energy. nipne.rorsc.org The magnitude of this shift can provide qualitative information about the strength of the metal-ligand bond. New bands may also appear in the far-IR region, corresponding to the metal-nitrogen stretching vibrations, directly evidencing the formation of the coordination bond. nih.gov

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) |

|---|---|---|

| ν(C=N) pyrimidine | ~1560 | ~1589 |

| ν(C=C) aromatic | ~1450-1600 | Slight shifts and/or splitting |

| γ(C-H) aromatic | ~700-900 | Minor shifts |

| ν(M-N) | - | ~200-400 |

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound ligand and its metal complexes. nist.gov The spectrum of the free ligand typically displays intense absorption bands in the UV region, which are assigned to π→π* transitions within the aromatic pyrimidine and phenyl rings. uomustansiriyah.edu.iq

Upon coordination to a transition metal, new absorption bands often appear in the visible region of the spectrum. These bands are generally of lower intensity than the ligand-centered transitions and are attributed to d-d transitions of the metal ion or metal-to-ligand charge transfer (MLCT) transitions. libretexts.orglibretexts.org The energy and intensity of these bands are dependent on the nature of the metal ion, its oxidation state, and the coordination geometry. youtube.com The appearance of MLCT bands is a strong indication of the formation of a coordination complex and can be used to study the electronic communication between the metal and the ligand. acs.orgrsc.org

| Compound | λmax (nm) | Assignment |

|---|---|---|

| Free Ligand | ~250, ~300 | π→π* (ligand-centered) |

| Metal Complex | ~250, ~300, ~450 | π→π* (ligand-centered), MLCT |

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the characterization of coordination compounds, as it often allows for the observation of the intact complex ion. uvic.canih.gov ESI-MS can provide valuable information about the composition and stoichiometry of the metal complexes of this compound in solution. nih.govnih.gov

In the ESI-MS spectrum of a coordination complex, a prominent peak corresponding to the molecular ion of the complex, [M(L)n]^z+ (where M is the metal, L is the ligand, n is the number of ligands, and z is the charge), is typically observed. The mass-to-charge ratio (m/z) of this peak allows for the confirmation of the molecular weight of the complex. nist.gov Fragmentation patterns observed in the tandem mass spectrometry (MS/MS) mode can provide further structural information, such as the loss of ligands or counter-ions.

| Species | Expected m/z |

|---|---|

| [M(C₂₂H₁₆N₄)]²⁺ | (Atomic Mass of M + 336.39) / 2 |

| [M(C₂₂H₁₆N₄)Cl]⁺ | Atomic Mass of M + 336.39 + 35.45 |

Electrochemical Analysis of Redox Behavior and Potentials

Following an extensive review of available scientific literature, no specific experimental data on the electrochemical analysis of metal complexes containing the ligand this compound could be identified. Research in the broader field of bipyrimidine and polypyridyl ligands offers a framework for predicting the potential redox behavior of such complexes.

In related polypyridyl complexes, such as those with bipyridine (bpy) ligands, functionalization of the ligand backbone is a well-established strategy for tuning redox potentials. For instance, computational studies on substituted [Fe(bpy)₃]²⁺ complexes have demonstrated that modifying the electrostatic environment around the metal center can shift reduction potentials over a wide range. nih.gov Generally, electron-withdrawing groups make the complex more difficult to oxidize and easier to reduce, while electron-donating groups have the opposite effect. The phenyl groups in this compound could influence the π-accepting properties of the bipyrimidine ligand, which in turn affects the ligand-field splitting and the energy of the metal's d-orbitals. nih.gov

Cyclic voltammetry is the primary technique used to investigate the redox behavior of these types of complexes. A typical cyclic voltammogram for a metal complex with a redox-active ligand would reveal one or more reversible or quasi-reversible waves, corresponding to metal-centered (e.g., M²⁺/M³⁺) and/or ligand-centered reduction or oxidation events. For iron bipyridine-diimine complexes, multiple reversible redox waves have been observed, which were attributed to consecutive one-electron reductions of the ligand. acs.orgethz.ch It is plausible that complexes of this compound would exhibit a rich redox chemistry, with the potential for both the central metal and the ligand to participate in electron transfer processes.

The table below presents hypothetical redox potential data for a series of first-row transition metal complexes with this compound, based on trends observed for structurally related polypyridyl complexes. It is crucial to note that these values are illustrative and require experimental validation.

| Complex | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Solvent | Supporting Electrolyte | Reference |

|---|---|---|---|---|---|

| [Fe(this compound)₃]²⁺ | Fe³⁺/Fe²⁺ | Data Not Available | Acetonitrile | 0.1 M TBAPF₆ | N/A |

| [Ru(this compound)₃]²⁺ | Ru³⁺/Ru²⁺ | Data Not Available | Acetonitrile | 0.1 M TBAPF₆ | N/A |

| [Co(this compound)₃]²⁺ | Co³⁺/Co²⁺ | Data Not Available | Acetonitrile | 0.1 M TBAPF₆ | N/A |

Thermodynamic and Kinetic Aspects of Complex Formation and Ligand Exchange

Specific thermodynamic and kinetic data for the complex formation and ligand exchange of this compound are not available in the current body of scientific literature. However, principles derived from the study of analogous bipyridine and other polypyridyl systems can provide insight into the expected behavior.

The thermodynamics of complex formation are governed by the stability of the resulting metal-ligand bonds. The chelate effect, where a multidentate ligand forms a more stable complex than an equivalent number of monodentate ligands, is a primary driving force for the formation of bipyrimidine complexes. The stability constants (log K) for complex formation are a quantitative measure of this thermodynamic stability. For 2,2'-bipyridine (B1663995) complexes, it is well-established that the stability is generally high, and this is anticipated to be similar for complexes of this compound. nih.gov The phenyl substituents may introduce steric hindrance that could slightly decrease the stability compared to unsubstituted bipyrimidine, depending on the size of the metal ion and the resulting coordination geometry.

Kinetic studies of ligand exchange reactions provide information on the lability of the metal-ligand bond and the mechanism of substitution. These reactions can be studied using techniques such as stopped-flow spectrophotometry or NMR spectroscopy. For example, the kinetics of ligand exchange in trimethylplatinum(IV) iodide complexes with bipyridine ligands have been investigated, revealing the formation of more stable chelate complexes. researchgate.net The rate of ligand exchange is influenced by several factors, including the nature of the metal ion, the solvent, and the electronic and steric properties of both the entering and leaving ligands.

Ligand exchange reactions in square planar Pd(II) complexes with bipyridyl ligands have been shown to proceed through a two-step process, with the first step being dependent on the nucleophile concentration. ias.ac.in For octahedral complexes, the exchange mechanism can be either dissociative (Sₙ1), where the rate-determining step is the dissociation of a ligand, or associative (Sₙ2), where the entering ligand first forms an intermediate of higher coordination number. The large phenyl groups on the this compound ligand would likely favor a dissociative mechanism for its octahedral complexes by sterically hindering the approach of an incoming ligand.

The table below summarizes the types of thermodynamic and kinetic parameters that would be determined for complexes of this compound, though the actual values remain to be experimentally determined.

| Metal Ion | Parameter | Value | Method | Conditions | Reference |

|---|---|---|---|---|---|

| Fe(II) | log K₁ | Data Not Available | Spectrophotometric Titration | Aqueous, 25 °C | N/A |

| Cu(II) | ΔH° (kJ/mol) | Data Not Available | Isothermal Titration Calorimetry | Aqueous, 25 °C | N/A |

| Ni(II) | k_obs (s⁻¹) for ligand exchange | Data Not Available | Stopped-Flow Kinetics | DMF, 25 °C | N/A |

| Pt(II) | Activation Energy (Ea) (kJ/mol) | Data Not Available | Temperature-Dependent NMR | DMSO | N/A |

Theoretical and Computational Investigations of 2 ,5 Diphenyl 2,5 Bipyrimidine and Its Complexes

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic and structural properties of 2',5-Diphenyl-2,5'-bipyrimidine. These calculations offer a molecular-level understanding of its behavior.

Electronic Structure and Frontier Molecular Orbitals (FMOs) Analysis

The electronic structure of this compound is characterized by its frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The distribution and energies of these orbitals are fundamental to understanding the molecule's reactivity and electronic transitions.

In related bipyridine and bipyrimidine systems, the HOMO is typically distributed over the π-electron system of the rings, while the LUMO is also located on the π-system. researchgate.netlibretexts.org For instance, in 2,2'-bipyridine (B1663995) and its derivatives, electron clouds are often evenly distributed across the carbons and π-electrons in the ring for the HOMOs. researchgate.net The interaction between the HOMO of one reactant and the LUMO of another is often the most significant factor in determining the outcome of a chemical reaction. wpmucdn.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and electronic properties.

Calculated Electronic Properties

DFT calculations allow for the determination of several key electronic properties that describe the reactivity and stability of this compound. These properties are derived from the energies of the frontier molecular orbitals.

| Property | Description |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule, related to the HOMO energy. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule, related to the LUMO energy. |

| Energy Gap (Eg) | The difference between the HOMO and LUMO energies (Eg = ELUMO - EHOMO), indicating chemical reactivity and kinetic stability. |

| Electronegativity (χ) | A measure of the atom's ability to attract shared electrons, calculated as χ = -(EHOMO + ELUMO)/2. |

| Hardness (η) | A measure of resistance to charge transfer, calculated as η = (ELUMO - EHOMO)/2. |

| Softness (S) | The reciprocal of hardness (S = 1/η), indicating the ease of charge transfer. |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule, indicating its polarity. |

This table presents a conceptual overview of electronic properties calculated via DFT. Specific values for this compound would require dedicated computational studies.

Studies on similar molecules, such as substituted 2,2'-bipyridines, have shown that substituents can significantly alter these electronic properties through inductive and resonance effects. researchgate.net For example, electron-donating groups tend to increase the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, thereby tuning the HOMO-LUMO gap. rsc.org

Charge Transfer Mechanisms and Excited State Properties

Upon absorption of light, molecules like this compound can be promoted to an excited state. The nature of this excited state and the subsequent relaxation pathways are critical for applications in photochemistry and optoelectronics.

In many bipyridine and bipyrimidine complexes, particularly those involving transition metals, the excitation process involves a metal-to-ligand charge transfer (MLCT). nih.govosti.govossila.com In these MLCT states, an electron is promoted from a metal-centered d-orbital to a ligand-based π* orbital. osti.gov The excited state can also have significant intraligand charge transfer (ICT) character, where charge is redistributed within the ligand itself. rsc.org

The excited state dynamics, including processes like intersystem crossing and vibrational cooling, determine the lifetime and emission properties of the molecule. acs.org For instance, in some iron(II) bipyridine complexes, the MLCT excited state undergoes ultrafast spin crossover to a metal-centered excited state. nih.gov The solvent environment can also play a crucial role in stabilizing charge transfer states and influencing the excited-state lifetime. chemrxiv.org Theoretical calculations, such as time-dependent DFT (TD-DFT), are instrumental in elucidating these complex excited-state processes. acs.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key to its function and interaction with its environment. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's potential energy surface and dynamic behavior.

Conformational analysis of bridged biphenyls has shown that different conformers, such as equatorial and axial forms, can exist with specific energy barriers for interconversion. rsc.org For this compound, the rotation around the C-C bond connecting the two pyrimidine (B1678525) rings and the C-C bonds connecting the phenyl and pyrimidine rings will define the accessible conformations. DFT calculations can be used to determine the relative energies of these conformers and the rotational barriers. researchgate.net

MD simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. nih.govmdpi.com These simulations can reveal how the molecule samples different conformational states and how these conformations are influenced by interactions with surrounding molecules. nih.govescholarship.org For example, MD simulations can be used to study the conformational flexibility of a molecule in solution or within a protein binding site. nih.gov

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, the arrangement of this compound molecules is governed by a network of intermolecular interactions. Understanding these interactions is crucial for crystal engineering and predicting the solid-state properties of materials.

Hydrogen Bonding Networks (e.g., C-H···π, N···H, O···H)

While this compound itself lacks strong hydrogen bond donors like O-H or N-H, it can participate in weaker hydrogen bonding interactions that play a significant role in its crystal packing.

N···H interactions: The nitrogen atoms of the pyrimidine rings are potential hydrogen bond acceptors. They can interact with C-H donors from neighboring molecules. ias.ac.in In co-crystals, these nitrogen atoms can form stronger hydrogen bonds with traditional donors like hydroxyl groups. nih.govnih.gov

O···H interactions: In the presence of co-formers with hydroxyl groups or in solvated crystals, O···H hydrogen bonds can be formed. rsc.orgpsu.edu

π-Stacking and Aromatic Interactions

The fundamental nature of π-stacking involves the attractive non-covalent interactions between aromatic rings. In the case of this compound, these interactions can occur between the pyrimidine rings of adjacent molecules, between the phenyl and pyrimidine rings, or between the phenyl rings. The geometry of these interactions is typically not a perfectly face-to-face cofacial arrangement. Instead, a parallel-displaced or slipped-stack arrangement is often favored to minimize Pauli repulsion and optimize attractive dispersion forces. chemrxiv.orgrsc.org

Computational models, such as those employing symmetry-adapted perturbation theory (SAPT), have been instrumental in dissecting the components of these interactions. chemrxiv.org These studies on systems like benzene (B151609) and pyridine (B92270) dimers reveal that the stability of π-stacked configurations arises from a delicate balance between electrostatic interactions (quadrupolar for benzene, dipolar for pyridine), Pauli repulsion, and dispersion forces. chemrxiv.orgnih.gov While electrostatic models like the Hunter-Sanders model were once prominent, current understanding suggests that the competition between Pauli repulsion and dispersion is a primary driver for the preference of offset π-stacking, even in molecules with significant dipole moments. chemrxiv.org

In complexes of phenyl-substituted bipyridines, such as platinum(II) complexes, π-π stacking is a well-documented feature that influences the crystal lattice. mdpi.com For instance, in related structures, the distance between the centroids of interacting aromatic rings is a key parameter to characterize the strength and nature of the π-stacking. These distances typically fall in the range of 3.4 to 4.1 Å. mdpi.comresearchgate.net For this compound, we can anticipate similar interactions, where the phenyl and bipyrimidine rings of neighboring molecules arrange to maximize attractive forces.

To illustrate the key parameters in the theoretical analysis of π-stacking, the following table outlines the typical geometric descriptors and their significance. While specific values for this compound are not available in the cited literature, these parameters are fundamental in computational studies of aromatic interactions.

| Parameter | Description | Typical Values (from related systems) | Significance |

| Centroid-to-Centroid Distance (Cg-Cg) | The distance between the geometric centers of two interacting aromatic rings. | 3.4 Å - 4.1 Å mdpi.comresearchgate.net | Indicates the proximity of the stacked rings. Shorter distances often imply stronger interactions, up to the van der Waals limit. |

| Perpendicular Distance | The shortest distance from the centroid of one ring to the plane of the adjacent ring. | 3.2 Å - 3.5 Å mdpi.com | Provides a measure of the planarity and closeness of the stacking. |

| Slip Angle | The angle between the vector connecting the two centroids and the normal to the plane of one of the rings. | Varies | Describes the degree of offset or "slip" in the stacking arrangement. A slip angle of 0° corresponds to a cofacial arrangement. |

| Interaction Energy | The calculated energy of stabilization gained from the interaction between the aromatic systems. | Varies with method and system | Quantifies the strength of the non-covalent bond. It is a composite of electrostatic, dispersion, and repulsion terms. |

It is important to note that the electronic nature of the aromatic rings, as modified by substituents, can tune the strength and geometry of these interactions. For this compound, the electron-deficient nature of the pyrimidine rings and the electron-rich character of the phenyl rings can lead to favorable donor-acceptor type π-stacking interactions.

Other Non-Covalent Interactions Influencing Supramolecular Assembly

Beyond the prominent π-stacking and aromatic interactions, a variety of other non-covalent forces are theoretically predicted to contribute to the supramolecular assembly of this compound and its complexes. These weaker interactions, when considered collectively, are critical for the thermodynamic stability and the specific three-dimensional architecture of the resulting crystalline materials.

One of the most significant of these "other" interactions is the hydrogen bond . While conventional hydrogen bonds (like O-H···O or N-H···O) are absent in the parent ligand, the formation of complexes or the presence of co-crystallized solvent molecules can introduce these interactions. nih.gov More relevant to the parent molecule are the weaker C–H···N and C–H···π hydrogen bonds. The nitrogen atoms in the pyrimidine rings, with their lone pairs of electrons, can act as hydrogen bond acceptors for C-H donors from the phenyl rings of adjacent molecules. These C–H···N interactions, though weaker than classical hydrogen bonds, are directional and can play a crucial role in guiding the assembly of molecules in the solid state.

Computational tools like Non-Covalent Interaction (NCI) analysis are particularly useful for visualizing these weak interactions in real space. mdpi.com This method plots the reduced density gradient (RDG) against the electron density, allowing for the identification and characterization of different types of non-covalent contacts, including hydrogen bonds, van der Waals interactions, and steric repulsion. For a molecule like this compound, an NCI analysis would be expected to reveal large surfaces corresponding to van der Waals interactions between the phenyl and pyrimidine rings, as well as localized regions indicating C–H···N and C–H···π interactions.

The interplay of these various non-covalent forces can be summarized in the following table, which outlines the potential interactions, their characteristics, and their expected role in the supramolecular chemistry of this compound.

| Interaction Type | Description | Expected Role in Supramolecular Assembly |

| C–H···N Hydrogen Bonds | Interaction between a C-H donor (from a phenyl ring) and a nitrogen lone pair acceptor (on a pyrimidine ring). | Directional control of molecular packing, formation of specific synthons. |

| C–H···π Interactions | A hydrogen atom from a C-H bond interacts with the electron cloud of a phenyl or pyrimidine ring. | Stabilization of crystal packing, often in conjunction with π-stacking. nih.gov |

| Van der Waals Forces | Non-specific attractive forces arising from temporary dipoles. | Contribution to overall crystal density and stabilization. |

| Halogen Bonds | (In halogenated derivatives) An attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site. | Directional control, analogous to hydrogen bonding. |

The cumulative effect of these diverse and often subtle non-covalent interactions determines the final, most thermodynamically stable supramolecular arrangement. Theoretical studies emphasize that a comprehensive understanding of crystal packing requires consideration of this entire hierarchy of interactions, not just the most prominent ones like π-stacking.

Advanced Materials Science Applications of 2 ,5 Diphenyl 2,5 Bipyrimidine Derivatives

Optoelectronic Materials

The inherent photophysical and electronic characteristics of 2',5-diphenyl-2,5'-bipyrimidine derivatives make them suitable for a range of optoelectronic applications. Their rigid structures often lead to strong luminescence and effective charge transport, which are essential for high-performance electronic devices.

Photovoltaic Applications and Solar Energy Conversion

The field of organic photovoltaics (OPVs) is rapidly advancing, with a focus on developing novel donor and acceptor materials to improve power conversion efficiencies (PCEs). rsc.orgmdpi.com While traditional solar cells rely on inorganic materials like silicon, organic solar cells offer advantages such as being lightweight, flexible, and having tunable energy levels. nih.govsciencepg.com Dye-sensitized solar cells (DSSCs) and polymer organic solar cells (POSCs) are two prominent types of organic photovoltaic devices. nih.gov Researchers are designing new two-dimensional copolymers and small molecule acceptors to enhance performance. For example, copolymers with conjugated side chains have achieved PCEs of up to 8.04% through methods like solvent vapor annealing. rsc.org The design of donor-acceptor spiro dyes has also yielded promising results, with one such dye enabling a PCE of up to 6.02% in a DSSC. researchgate.net The core strategy involves creating materials with broad absorption spectra and efficient charge transfer properties to maximize the conversion of sunlight into electricity. rsc.orgresearchgate.net

Design of Luminescent and Phosphorescent Materials

The design of luminescent materials is crucial for various applications, and boron-based complexes are known for their versatile luminescent properties, including mechanochromism, thermochromism, and room-temperature phosphorescence. nih.gov However, many of these materials suffer from aggregation-caused quenching (ACQ), where their luminescence decreases in the solid state due to intermolecular interactions. nih.govresearchgate.net To overcome this, researchers are developing materials that exhibit aggregation-induced emission (AIE), where the molecules become highly emissive in the aggregated or solid state. nih.govresearchgate.net This property is valuable for creating highly efficient solid-state emitters. Furthermore, lanthanide-based coordination polymers and metal-organic frameworks (MOFs) are being investigated for their unique luminescent properties. researchgate.netmdpi.com For example, europium(III) and terbium(III) compounds can produce characteristic visible light emission, while ytterbium(III) compounds can emit in the near-infrared region. researchgate.net The development of these materials opens up possibilities for new sensing and imaging technologies. mdpi.comrsc.org

Chemical Sensor Technologies

The electron-deficient nature of the bipyrimidine core makes its derivatives excellent candidates for chemical sensing applications. The nitrogen atoms in the pyrimidine (B1678525) rings can serve as binding sites for various analytes, leading to detectable changes in the material's optical properties.

Metal Ion Sensing

Bipyridine-based compounds are well-known for their ability to act as chelating ligands for a variety of metal ions. This interaction can cause a significant change in the fluorescence or color of the compound, forming the basis for a sensor. The design of fluorescent probes allows for the highly selective and sensitive detection of specific metal ions. For instance, sensors can be tailored to detect toxic heavy metals or biologically significant metal ions. The principle often involves either the quenching ("turn-off") or enhancement ("turn-on") of fluorescence upon binding to the target ion.

| Sensor Type | Target Analyte | Sensing Mechanism | Potential Application |

| Bipyridine-based Chelator | Metal Ions | Fluorescence Turn-on/Turn-off | Environmental monitoring, biological imaging |

| Functionalized Polymers | Heavy Metals (e.g., Cu²⁺) | Colorimetric Change | Water quality testing |

| Supramolecular Cages | Specific Metal Cations | Host-Guest Interaction | Selective ion detection |

Anion and Small Molecule Recognition

Beyond metal ions, derivatives of bipyrimidine can be engineered to recognize and sense anions and small neutral molecules. By attaching specific functional groups, researchers can create binding pockets that are complementary to the size and electronic properties of target anions like fluoride (B91410) or cyanide. The binding, often occurring through hydrogen bonds, perturbs the electronic structure of the sensor molecule, resulting in a measurable optical response. This capability is being harnessed to develop new sensors for environmental and health-related applications.

Based on a comprehensive search of available scientific literature, there is currently no specific research data or detailed findings concerning the chemical compound This compound in the context of the requested advanced materials science applications.

Extensive queries aimed at elucidating its role in organic semiconductors, charge transport materials, supramolecular chemistry, and molecular tectonics did not yield any results for this specific molecule. The search did not uncover studies detailing its synthesis for these purposes, its self-assembly behavior, its properties as a molecular tecton, or the influence of its intermolecular interactions on bulk material properties.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information strictly focused on "this compound" as per the provided outline. Information is available for related but structurally distinct compounds, such as bipyridine derivatives, but not for the specified bipyrimidine derivative.

Catalytic Applications of 2 ,5 Diphenyl 2,5 Bipyrimidine Based Systems

Homogeneous Catalysis

No studies have been found that describe the use of 2',5-Diphenyl-2,5'-bipyrimidine as a ligand in homogeneous catalysis.

Heterogeneous Catalysis

There is no information available on the use of this compound in the development or application of heterogeneous catalysts. Searches for this compound immobilized on solid supports or as part of a metal-organic framework for heterogeneous catalytic processes yielded no results.

Photocatalysis for Sustainable Chemical Transformations (e.g., CO₂ Reduction)

No studies were found that utilize this compound as a ligand in photocatalytic systems for CO₂ reduction or other sustainable chemical transformations. The extensive research in this area has focused on other derivatives of bipyridine and bipyrimidine.

Electrocatalysis

A review of the literature shows no evidence of this compound being used in electrocatalytic applications. There are no reports of its complexes being studied for reactions such as CO₂ reduction or hydrogen evolution.

Note: The absence of information in the current scientific literature does not preclude the possibility of future research in these areas. However, as of now, the catalytic profile of this compound remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.